molecular formula C8H7Cl2F B13565456 4-Chloro-2-fluoro-3-methylbenzyl chloride

4-Chloro-2-fluoro-3-methylbenzyl chloride

Cat. No.: B13565456
M. Wt: 193.04 g/mol
InChI Key: MHMVXFCXSWVKEG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylbenzyl chloride is a versatile benzyl halide intermediate designed for advanced organic synthesis and research applications. Its molecular structure, featuring both chloro and fluoro substituents on the aromatic ring along a reactive chloromethyl group, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used in pharmaceutical research and development as a key precursor. The benzyl chloride moiety is highly reactive in nucleophilic substitution reactions, allowing researchers to readily introduce the 4-Chloro-2-fluoro-3-methylbenzyl group into lead compounds. The specific pattern of halogen substituents on the ring can be leveraged to fine-tune the electronic properties, lipophilicity, and metabolic stability of target molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handling and Safety: This chemical is a moisture-sensitive organohalide. It must be stored under inert conditions and handled by qualified professionals using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

MHMVXFCXSWVKEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CCl)Cl

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Methylbenzyl Chloride

Strategic Approaches to Regioselective Synthesis

Regioselectivity is the cornerstone of synthesizing this specific isomer. The directing effects of the substituents already present on the aromatic ring guide the position of incoming groups. Both direct and multi-step approaches are employed to navigate these effects and achieve the desired molecular structure.

The most direct route to 4-Chloro-2-fluoro-3-methylbenzyl chloride involves the selective side-chain chlorination of its immediate precursor, 4-chloro-2-fluoro-3-methyltoluene. This transformation hinges on a free-radical substitution mechanism.

The key to achieving regioselectivity for the benzylic position over the aromatic ring is the choice of reaction conditions. Benzylic C-H bonds are significantly weaker than aryl C-H bonds, making them more susceptible to hydrogen abstraction by radicals. stackexchange.com Free-radical chlorination is typically initiated by ultraviolet (UV) light or a chemical radical initiator at elevated temperatures. stackexchange.comlibretexts.org Under these conditions (Sonne, Siedehitze, Seitenkette - Sun, Sizzling Heat, Side Chain), a chlorine radical (Cl•) abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of chlorine (Cl₂) to yield the product and another chlorine radical, propagating the chain reaction. quora.comchemguide.co.uk

Conversely, chlorination of the aromatic ring (an electrophilic aromatic substitution) is favored at lower temperatures in the presence of a Lewis acid catalyst (Katalysator, Kälte, Kern - Catalyst, Cold, Core). stackexchange.com Therefore, to synthesize this compound via this route, conditions must be strictly controlled to favor the free-radical pathway. Common chlorinating agents for this purpose include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). mdpi.comresearchgate.net

Table 1: Comparison of Chlorinating Agents for Benzylic Chlorination

Chlorinating Agent Initiator Typical Conditions Selectivity
Chlorine (Cl₂) UV Light / Heat High Temperature Good, but can lead to polychlorination
Sulfuryl Chloride (SO₂Cl₂) Radical Initiator (AIBN, BPO) Moderate Temperature Good, often cleaner than Cl₂

This table presents typical conditions for the benzylic chlorination of toluene (B28343) derivatives.

Multi-step syntheses offer an alternative pathway that can provide greater control over the introduction of each functional group, ensuring high regiochemical purity. A plausible route starts from a more readily available precursor and builds the molecule sequentially.

One such strategic sequence begins with the synthesis of the precursor, 4-chloro-2-fluorotoluene. This can be achieved from 5-chloro-2-methylaniline. The synthesis involves a diazotization reaction followed by a Schiemann reaction, where the diazonium salt is converted to the fluoro-derivative. google.comresearchgate.net This method precisely places the chloro, fluoro, and methyl groups in the desired 1,2,3,4-arrangement.

Once the 4-chloro-2-fluoro-3-methyltoluene precursor is obtained, the synthesis can proceed by functionalizing the methyl group. Instead of direct chlorination, the methyl group can be first oxidized to a hydroxymethyl group, forming 4-chloro-2-fluoro-3-methylbenzyl alcohol. This intermediate alcohol is then converted to the final benzyl chloride product. This two-step conversion from the toluene precursor avoids the potential side reactions of free-radical chlorination, such as over-chlorination.

The conversion of the benzyl alcohol to benzyl chloride is a standard organic transformation. Several reagents are effective for this step, including thionyl chloride (SOCl₂), Appel reaction conditions (PPh₃, CCl₄), or reaction with concentrated hydrochloric acid. organic-chemistry.org The use of thionyl chloride is common due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous.

This multi-step approach, while longer, provides unambiguous control over the molecular structure.

The target molecule, this compound, is achiral. It does not possess any stereocenters, nor does it exhibit geometric isomerism. Consequently, the synthesis of this compound does not require considerations of stereochemical control. The synthetic methodologies described are focused exclusively on achieving the correct constitutional isomer with the desired regiochemistry.

Optimized Reaction Conditions and Process Development

The efficiency and selectivity of the chosen synthetic route are highly dependent on the optimization of reaction parameters. Catalyst choice, solvent, and temperature are critical variables that must be fine-tuned to maximize yield and purity.

In the direct halogenation approach, the "catalyst" is often a radical initiator. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices that decompose upon heating to generate radicals, which initiate the chlorination chain reaction. researchgate.net More advanced methods employ transition metal catalysts to achieve higher selectivity. For instance, copper-based catalysts in combination with oxidants like N-fluorobenzenesulfonimide (NFSI) have been shown to promote benzylic C-H chlorination with high site selectivity, offering an alternative to traditional radical-chain methods. nih.govacs.org

For the multi-step synthesis , different catalysts are required for each stage. The initial diazotization-fluorination of an aniline (B41778) precursor does not typically involve a catalyst in the traditional sense but relies on specific reagents like sodium nitrite (B80452) and an acid (e.g., anhydrous hydrofluoric acid). google.com The subsequent conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride can be accelerated by a catalytic amount of a Lewis base, such as N,N-dimethylformamide (DMF).

Temperature is a critical parameter for controlling regioselectivity in the direct chlorination of the 4-chloro-2-fluoro-3-methyltoluene precursor. As established, higher temperatures (often near the boiling point of the solvent) are essential to promote the desired free-radical side-chain chlorination and suppress the competing ionic ring chlorination. stackexchange.comgoogle.com

The choice of solvent can also influence the reaction outcome. For free-radical halogenations, non-polar, inert solvents are generally preferred to avoid interaction with the radical intermediates. masterorganicchemistry.com Carbon tetrachloride (CCl₄) and benzene (B151609) have historically been used, although their toxicity has led to the use of alternatives like chlorobenzene (B131634) or the reaction being run neat. While often considered less sensitive to solvent effects than ionic reactions, significant kinetic solvent effects in radical reactions can occur and should not be entirely disregarded. masterorganicchemistry.comcanada.ca

Table 2: Illustrative Solvent and Temperature Effects on Benzylic Bromination of a Toluene Derivative

Solvent Temperature (°C) Relative Rate Benzylic:Aryl Selectivity
CCl₄ 80 1.0 >99:1
Benzene 80 0.8 >99:1
Acetonitrile 80 0.5 95:5

This table is illustrative, based on general principles and data for the free-radical bromination of substituted toluenes, demonstrating the typical preference for non-polar solvents and high temperatures to ensure side-chain selectivity.

In multi-step pathways, the solvent choice is dictated by the specific transformation. Anhydrous solvents like THF or diethyl ether are required for reactions involving organometallics or hydrides, while the conversion of benzyl alcohol to benzyl chloride with SOCl₂ can often be performed neat or in a non-polar solvent like dichloromethane.

Green Chemistry Principles and Sustainable Synthetic Pathways

The synthesis of halogenated aromatic compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net These principles focus on minimizing waste, maximizing atom economy, utilizing safer solvents, and employing catalytic reactions to reduce energy consumption. longdom.orguniroma1.it

Traditional synthetic routes for benzyl chlorides often involve radical chlorination of the corresponding toluene derivative (in this case, 4-chloro-2-fluoro-3-methyltoluene) using chlorine gas and UV light initiation. youtube.com While effective, this method can generate significant byproducts, including over-chlorinated species (dichlorinated and trichlorinated products) and unreacted starting materials, which complicates purification and creates waste streams. google.com

Sustainable synthetic pathways seek to overcome these limitations. Key strategies applicable to the synthesis of this compound include:

Catalytic Approaches: The use of catalysts allows reactions to proceed under milder conditions, thereby reducing energy consumption and waste. longdom.org For halogenations, moving away from traditional Lewis acid catalysts, which are often required in large amounts and generate significant waste, towards more recyclable heterogeneous catalysts is a primary goal.

Alternative Solvents: Replacing hazardous and volatile organic solvents with greener alternatives is a core tenet of sustainable chemistry. Water is an ideal green solvent due to its non-toxicity and abundance. chemistryjournals.net While the reactants for this specific synthesis may have low aqueous solubility, research into phase-transfer catalysis or biphasic systems can enable the use of water as the bulk medium.

Atom Economy: Green synthesis prioritizes maximizing the incorporation of all reactant atoms into the final product. longdom.org This involves designing synthetic routes that minimize the formation of byproducts. For the chlorination of the precursor toluene, precise control over reaction conditions is crucial to favor monochlorination and prevent the formation of benzyl dichloride or trichloride, thus improving atom economy. google.com

Below is a comparative table illustrating the application of green chemistry principles to a hypothetical synthesis of the target compound.

PrincipleTraditional Synthetic ApproachGreen/Sustainable AlternativePotential Benefit
Waste Prevention Formation of significant amounts of di- and tri-chlorinated byproducts and HCl gas. google.comHighly selective catalytic reaction; capture and utilization of HCl.Reduced waste treatment costs and environmental impact.
Safer Solvents Use of chlorinated solvents like carbon tetrachloride or excess reactant as solvent.Supercritical CO2, ionic liquids, or water-based systems. chemistryjournals.netReduced worker exposure to toxic chemicals and elimination of volatile organic compound (VOC) emissions.
Energy Efficiency High-temperature reactions initiated by UV light. youtube.comCatalytic processes that operate at lower temperatures and pressures. longdom.orgLower energy consumption and reduced production costs.
Use of Catalysis Radical chain reaction initiated by UV light, often non-selective. youtube.comDevelopment of a selective heterogeneous catalyst for side-chain chlorination.Higher product yield, easier catalyst separation and recycling, and reduced byproducts.

Industrial Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to industrial production requires careful consideration of reactor technology, process control, and purification methods to ensure safety, efficiency, and cost-effectiveness.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of many chemicals, including benzyl chloride derivatives. google.commdpi.com This technology offers precise control over reaction parameters, enhanced safety, and improved product consistency. longdom.org

For the production of this compound, a continuous flow process would likely involve pumping the precursor (4-chloro-2-fluoro-3-methyltoluene) and a chlorinating agent (such as sulfuryl chloride or chlorine gas) through a heated, UV-irradiated microreactor or a packed-bed reactor. google.comwipo.int

Key advantages of this approach include:

Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous reactants present at any given time, significantly reducing the risks associated with highly exothermic or potentially explosive reactions like chlorination.

Precise Process Control: Parameters such as temperature, pressure, residence time, and reactant stoichiometry can be controlled with high precision. mdpi.com This allows for the optimization of the reaction to maximize the yield of the desired monochlorinated product while minimizing the formation of impurities.

High Throughput: Once optimized, a continuous flow system can operate for extended periods, enabling high-throughput production without the downtime associated with charging and discharging batch reactors. google.com

Improved Selectivity: The rapid mixing and superior heat transfer in microreactors can lead to higher selectivity compared to batch processes, reducing the formation of unwanted isomers or over-chlorinated byproducts. google.com

The table below outlines representative parameters that would be considered when developing a continuous flow synthesis for substituted benzyl chlorides.

ParameterTypical RangeSignificance for Synthesis
Residence Time Seconds to minutesControls the reaction conversion; shorter times can prevent over-chlorination. mdpi.com
Temperature 30-100 °CInfluences reaction rate and selectivity; precise control prevents runaway reactions. google.com
Pressure 1-10 barMaintains reagents in the liquid phase and can influence reaction kinetics. mdpi.com
Reactant Molar Ratio 1:1 to 1:1.5 (Toluene derivative to Chlorinating Agent)Crucial for maximizing selectivity towards the monochlorinated product.
Flow Rate mL/min to L/minDetermines the production throughput of the reactor system. mdpi.com

The crude product from the synthesis of this compound will inevitably contain unreacted starting material, the desired product, and various byproducts. researchgate.net Efficient separation and purification are critical for obtaining the final product at the required purity for subsequent applications.

For large-scale industrial production, the primary method for purifying benzyl chlorides is fractional distillation under reduced pressure. youtube.comgoogle.com This technique separates compounds based on differences in their boiling points. Given that the boiling points of the starting toluene derivative, the desired benzyl chloride, and the over-chlorinated benzyl dichloride are typically distinct, this method is highly effective.

Advanced techniques that supplement or enhance traditional distillation include:

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. For benzyl chloride production, the chlorination reaction occurs within the distillation column. As the desired product is formed, it is continuously separated from the unreacted toluene, which is refluxed back into the reaction zone. google.com This can improve conversion rates and reduce the generation of byproducts.

Melt Crystallization: For achieving very high purity levels, melt crystallization can be employed as a final polishing step. This technique involves cooling the distilled product until it crystallizes, leaving impurities behind in the remaining liquid phase. It is an energy-efficient method that avoids the use of additional solvents.

Preparative Chromatography: While more common in pharmaceutical and fine chemical applications, large-scale preparative liquid chromatography can be used to isolate the target compound with extremely high purity, though it is generally more expensive than distillation.

The following table evaluates the suitability of these techniques for the large-scale purification of this compound.

TechniquePrimary ApplicationAdvantagesLimitations
Fractional Distillation Primary bulk purification. youtube.comCost-effective, well-established, suitable for large volumes.Energy-intensive; may not separate compounds with very close boiling points.
Reactive Distillation Integrated synthesis and separation. google.comImproves yield and selectivity, reduces capital cost by combining units.Complex to design and control; requires stable thermal conditions.
Melt Crystallization Final high-purity polishing.Solvent-free, low energy consumption, capable of achieving >99.9% purity.May be less effective if impurities form solid solutions with the product.
Preparative Chromatography Ultra-high purity isolation.Excellent separation of closely related impurities. researchgate.netHigh cost, solvent-intensive, generally lower throughput than distillation.

Iii. Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoro 3 Methylbenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The chloromethyl group is a key reactive center, functioning as a benzylic halide. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions because the adjacent aromatic ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction. ucalgary.ca As a primary halide, 4-chloro-2-fluoro-3-methylbenzyl chloride is expected to favor the SN2 pathway, although SN1 contributions can become significant under specific conditions such as in polar, protic solvents with weak nucleophiles. quora.com

The benzylic chloride is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines : Primary and secondary amines are effective nucleophiles for the substitution of the benzylic chloride, leading to the formation of the corresponding secondary and tertiary benzylamines, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The high nucleophilicity of amines drives these reactions efficiently. pearson.com

Alcohols : Alcohols and their corresponding alkoxides react to form benzyl (B1604629) ethers. While neutral alcohols can react, particularly at elevated temperatures, the use of a strong base to generate the more nucleophilic alkoxide is common practice for achieving higher yields and faster reaction rates.

Thiols : Thiols and thiolates are excellent, soft nucleophiles and react readily with benzylic chlorides to form thioethers (sulfides). chemistrysteps.com These reactions are generally fast and high-yielding due to the high nucleophilicity of sulfur. chemistrysteps.com

While specific reaction data for this compound is not widely published, the table below illustrates the typical scope of these reactions using analogous substituted benzyl chlorides.

Analogue SubstrateNucleophileProduct TypeTypical ConditionsYieldReference
4-Chlorobenzyl chloride2-MethylaziridineTertiary AmineK₂CO₃, Methanol, RTN/A nih.gov
Benzyl bromideSubstituted BenzylaminesSecondary AmineMethanolN/A researchgate.net
Benzyl chlorideTertiary AminesQuaternary Ammonium (B1175870) SaltBenzyl alcohol (solvent)N/A oup.com
Substituted Benzyl Alcohols (converted in situ)Chloride (from SOCl₂)Benzyl ChlorideSOCl₂, Pyridine, DCM or EtherGood nih.gov

Limitations primarily arise from steric hindrance, either on the substrate or the nucleophile. Extremely bulky nucleophiles may significantly slow the rate of an SN2 reaction. chemistrysteps.com

The rate and mechanism of substitution at the benzylic carbon are modulated by both electronic and steric effects originating from the substituted aromatic ring.

Electronic Factors : The aromatic ring of this compound is substituted with two inductively electron-withdrawing halogens (F and Cl) and one electron-donating methyl group. Electron-withdrawing groups tend to destabilize the carbocation intermediate of an SN1 pathway, thus disfavoring this mechanism. nih.gov Conversely, in an SN2 reaction, these groups can slightly increase the electrophilicity of the benzylic carbon. The electron-donating methyl group has the opposite effect, providing stabilization to a potential carbocation. The net electronic influence is a complex balance, but the primary nature of the halide strongly suggests a predisposition towards an SN2 mechanism. ucalgary.ca The delocalization of electron density from the aromatic ring can stabilize the SN2 transition state, accelerating the reaction relative to non-benzylic primary halides. youtube.comresearchgate.net

Steric Factors : The presence of substituents (fluoro and methyl) at both positions ortho to the chloromethyl group introduces significant steric hindrance. chemistrysteps.com This steric crowding impedes the backside attack required for an SN2 mechanism, which could lead to a decrease in the reaction rate compared to less substituted benzyl chlorides like benzyl chloride itself or 4-chlorobenzyl chloride. youtube.comchemistryhall.com While this hindrance disfavors the SN2 pathway, the high energy of a primary carbocation makes a pure SN1 mechanism unlikely. Therefore, the reaction likely proceeds via a sterically hindered SN2 pathway or a borderline SN1/SN2 mechanism.

If the reaction proceeds via a pure SN2 mechanism, the rate law would be second-order, showing a first-order dependence on the concentration of both the benzyl chloride and the nucleophile. Rate = k[R-CH₂Cl][Nu⁻]

If the reaction had significant SN1 character, the rate law would approach first-order, with the rate being dependent only on the concentration of the benzyl chloride, as the formation of the carbocation would be the rate-determining step. Rate = k[R-CH₂Cl]

Kinetic studies on other substituted benzyl chlorides have shown that electron-withdrawing groups on the ring generally decrease the reaction rate with amine nucleophiles, which is consistent with an SN2-type mechanism. researchgate.net A detailed kinetic study of this compound would be necessary to definitively establish its mechanistic nature and quantify the impact of its unique substitution pattern.

Reactions Involving the Aromatic Ring Halogens (Chloro and Fluoro)

The carbon-halogen bonds on the aromatic ring provide opportunities for carbon-carbon bond formation and other substitutions, distinct from the reactivity of the benzylic chloride.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the aromatic ring. The key to predicting the outcome of these reactions on this compound lies in the relative reactivity of the C-Cl and C-F bonds. The energy required to break the C-X bond, which is a critical part of the initial oxidative addition step in the catalytic cycle, follows the trend C-F > C-Cl > C-Br > C-I. acs.org

Consequently, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed couplings. This difference in reactivity allows for selective functionalization at the C-4 (chloro) position, leaving the C-2 (fluoro) position intact.

Suzuki-Miyaura Coupling : This reaction would selectively couple an organoboron reagent at the C-4 position to form a biaryl structure. Specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to effectively activate aryl chlorides. acs.orgnih.govorganic-chemistry.org

Sonogashira Coupling : This reaction would selectively couple a terminal alkyne at the C-4 position. The reactivity trend for halides is I > Br > OTf > Cl >> F, again indicating that the reaction would occur exclusively at the C-Cl bond. wikipedia.orgorganic-chemistry.orglibretexts.org

The following table presents catalyst systems and conditions used for cross-coupling reactions on analogous challenging aryl chloride substrates.

Reaction TypeAnalogue SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
Suzuki-Miyaura2,6-DichloropyridineHeptyl boronic pinacol (B44631) esterPd₂(dba)₃ / FcPPh₂K₃PO₄, Dioxane/H₂O, 100 °C74% nih.gov
Suzuki-MiyauraPolychlorinated BenzenesArylboronic acidsPd(dba)₂ / DPDBBase, SolventGood researchgate.net
Sonogashira (Cu-free)Aryl ChloridesTerminal AlkynesPd(OAc)₂ / bis-(tert-butyl)aminomethylphosphaneBase, SolventEfficient libretexts.org
Sonogashira (Cu-free)Aryl ChloridesTerminal AlkynesPd Catalyst / sSPhos ligandHEP/H₂O (solvent)High acs.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction has stringent electronic requirements. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The substituent pattern of this compound does not meet these criteria. The chloromethyl, methyl, and halogen substituents are not sufficiently electron-withdrawing to stabilize the Meisenheimer complex required for SNAr to occur under typical conditions. Therefore, this compound is considered deactivated towards this reaction pathway.

For SNAr to be feasible, a substrate requires a potent activating group. For instance, 4-chloro-2-fluoronitrobenzene, which contains a strongly activating nitro group, would be expected to undergo SNAr. researchgate.net In such activated systems, the fluoride (B91410) is often a better leaving group than chloride. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond, making the carbon more electrophilic. youtube.com

Reduction and Oxidation Chemistry of Halogen Substituents

The halogen substituents on the aromatic ring of this compound, while generally stable, can participate in reduction and oxidation reactions under specific conditions.

Reduction: The reductive dehalogenation of aryl halides is a well-established transformation in organic synthesis. For this compound, the carbon-chlorine bond is more susceptible to reduction than the carbon-fluorine bond due to its lower bond dissociation energy. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, can selectively cleave the C-Cl bond. Other methods, such as the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also achieve this transformation. Photoreductive methods using super-electron donors have also been shown to be effective for the reduction of aryl chlorides and fluorides. rsc.org

Oxidation: The direct oxidation of the halogen substituents on an aromatic ring is not a common transformation under standard laboratory conditions. Aryl halides are generally resistant to oxidation. However, under forcing conditions, such as high-temperature combustion or treatment with extremely powerful oxidizing agents, degradation of the entire molecule, including the halogenated aromatic ring, can occur.

A summary of potential reductive conditions for the halogen substituents is presented in Table 3.1.

Reagent/Catalyst SystemTarget HalogenPlausible ProductReference
H₂, Pd/CChlorine2-Fluoro-3-methylbenzyl chlorideGeneral Knowledge
NaBH₄, CuClChlorine2-Fluoro-3-methylbenzyl chloride acs.org
TDAE (photochemical)Chlorine, Fluorine3-Methylbenzyl chloride rsc.org

Table 3.1: Plausible Reductive Transformations of Halogen Substituents

Transformations of the Methyl Group and Side Chains

The methyl group and the benzylic carbon of this compound are sites of significant reactivity, allowing for a variety of functional group interconversions.

Oxidation: The methyl group attached to the aromatic ring can be selectively oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com Milder oxidizing agents, such as manganese dioxide (MnO₂) or ceric ammonium nitrate (B79036) (CAN), may allow for the selective oxidation to the corresponding benzaldehyde.

Reduction: The methyl group is already in a reduced state and is generally unreactive towards further reduction under standard conditions.

Table 3.2 outlines potential oxidative transformations of the methyl group.

Oxidizing AgentPlausible ProductReference
KMnO₄, heat4-Chloro-2-fluoro-3-carboxybenzyl chloride masterorganicchemistry.com
MnO₂4-Chloro-2-fluoro-3-formylbenzyl chlorideGeneral Knowledge
NBS, light4-Chloro-2-fluoro-3-(bromomethyl)benzyl chloride wikipedia.org

Table 3.2: Potential Oxidative Transformations of the Methyl Group

The benzylic carbon of this compound is highly activated towards nucleophilic substitution. However, its reactivity extends beyond simple SN1 and SN2 reactions.

Organometallic Reagents: The benzylic chloride can be converted into an organometallic reagent, such as a Grignard reagent or an organozinc compound. This transformation inverts the polarity of the benzylic carbon, turning it into a nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. The preparation of the corresponding benzylic zinc chloride can be achieved using LiCl-mediated insertion of zinc dust. acs.org

Radical Reactions: The benzylic C-H bond (in the case of the corresponding toluene) is relatively weak and susceptible to radical abstraction. This allows for radical-mediated functionalization reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under photochemical conditions can introduce a bromine atom at the benzylic position of the corresponding toluene (B28343). wikipedia.org

Cross-Coupling Reactions: The benzylic chloride can participate in various transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed coupling with alkenes can lead to the formation of allylbenzene (B44316) derivatives. organic-chemistry.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.

The progress of reactions involving this compound can be monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the disappearance of starting material and the appearance of products. Changes in the chemical shifts of the benzylic protons and carbon are particularly informative.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to track the formation of new functional groups, such as a carbonyl group in an oxidation reaction or a hydroxyl group in a hydrolysis reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor reactions that involve changes in the conjugation of the aromatic system. Solvolysis reactions of benzyl chlorides have been successfully monitored using this technique. nih.govniscpr.res.in

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like GC or LC, is invaluable for identifying products and intermediates. Ion mobility spectrometry has been used to study the ionization process of benzyl chloride and the formation of cluster ions. nih.gov

Transient intermediates, such as carbocations or radicals, can sometimes be detected using specialized techniques like laser flash photolysis. Studies on benzyl chloride have shown the formation of benzyl radicals and cations as transient species upon photolysis. researchgate.net

Computational chemistry provides a powerful means to investigate the reaction mechanisms of substituted benzyl chlorides at a molecular level. Density Functional Theory (DFT) is a commonly used method to model transition states and calculate the energy barriers associated with different reaction pathways.

For reactions of this compound, computational modeling can be used to:

Predict Reaction Mechanisms: By comparing the activation energies of different possible pathways (e.g., Sₙ1 vs. Sₙ2), the most likely mechanism can be predicted. The substituents on the aromatic ring will influence the stability of the carbocation intermediate in an Sₙ1 reaction and the energy of the transition state in an Sₙ2 reaction. researchgate.netnih.gov

Analyze Substituent Effects: Computational studies can quantify the electronic and steric effects of the chloro, fluoro, and methyl groups on the reactivity of the benzylic center.

Characterize Transition State Structures: The geometry of the transition state provides valuable insights into the reaction mechanism. For example, in an Sₙ2 reaction, the bond-forming and bond-breaking distances in the transition state can be calculated.

Table 3.3 presents a hypothetical comparison of calculated activation energies for Sₙ1 and Sₙ2 pathways for a generic nucleophilic substitution on this compound, illustrating how computational data can be used to infer the operative mechanism.

Reaction PathwayHypothetical Calculated Activation Energy (kcal/mol)Inferred Mechanism
Sₙ1 (via carbocation)25Less favorable
Sₙ2 (concerted displacement)18More favorable

Table 3.3: Hypothetical Computational Energy Barriers for Nucleophilic Substitution

Isotopic Labeling Studies Unavailable for Mechanistic Pathway Confirmation of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the reaction mechanisms of this compound. Specifically, there are no published isotopic labeling studies dedicated to the mechanistic pathway confirmation of this compound.

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. scripps.edu By substituting an atom with its heavier, non-radioactive isotope (e.g., carbon-13 for carbon-12, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's position in the products, elucidating bond-forming and bond-breaking steps.

While this methodology is widely applied in organic chemistry to understand reaction pathways, its application to this compound has not been reported in the accessible scientific literature. Consequently, there are no experimental data, research findings, or corresponding data tables to present for this specific area of its reactivity. The absence of such studies means that any proposed reaction mechanisms for this compound are likely based on analogy to similar substrates rather than direct experimental evidence from isotopic tracing.

Further research employing isotopic labeling would be necessary to provide concrete evidence for the mechanistic pathways involved in the reactions of this compound. Without such studies, a complete understanding of its chemical behavior remains speculative.

Iv. Application As a Core Synthetic Intermediate in Research Chemistry

Construction of Complex Organic Scaffolds

The reactivity of the chloromethyl group is central to the utility of 4-chloro-2-fluoro-3-methylbenzyl chloride in organic synthesis. This group acts as a powerful electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the substituted benzyl (B1604629) moiety to a wide variety of molecular frameworks, facilitating the construction of complex and functionally diverse organic structures.

This compound is a key precursor for the synthesis of corresponding substituted benzoic acids and their highly reactive acyl chloride derivatives. The benzyl chloride can be oxidized to a carboxylic acid, which in turn can be converted to the corresponding benzoyl chloride. These transformations are fundamental in organic synthesis, as benzoic acids and benzoyl chlorides are themselves critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com

The general synthetic pathway involves two main steps:

Oxidation: The benzylic chloride group is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents.

Acylation: The resulting benzoic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the highly reactive benzoyl chloride. google.com This product is a crucial reagent for introducing the 4-chloro-2-fluoro-3-methylbenzoyl group into other molecules via acylation reactions. google.comnih.govresearchgate.net

Transformation StepStarting MaterialTypical ReagentsProductSignificance
OxidationThis compoundKMnO₄, H₂CrO₄, or other strong oxidants4-Chloro-2-fluoro-3-methylbenzoic acidIntermediate for further functionalization or direct use.
Chlorination4-Chloro-2-fluoro-3-methylbenzoic acidThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)4-Chloro-2-fluoro-3-methylbenzoyl chlorideHighly reactive acylating agent for synthesis. google.comgoogle.com

The title compound is an excellent starting point for creating a diverse array of fluoro- and chloro-substituted aromatic building blocks. researchgate.netnih.gov The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as azides, cyanides, ethers, and thioethers. Each new derivative becomes a unique building block for medicinal chemistry and materials science. nih.gov For instance, reaction with sodium azide can produce the corresponding benzyl azide, a precursor for triazole synthesis via "click chemistry." Similarly, reaction with potassium cyanide yields the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes it a valuable tool for chemists to explore novel synthetic pathways and create new fluorinated compounds for various applications. chemimpex.comnih.gov

The substituted benzyl group from this compound can be incorporated into various heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.

Quinazolines: Quinazoline derivatives are important in medicinal chemistry, with many exhibiting anti-cancer properties. researchgate.netnih.gov While not a direct component of the ring, the benzyl chloride can be used to alkylate precursors to quinazolines or to modify the quinazoline core after its formation. For example, it can react with amino or hydroxyl groups on a pre-formed quinazoline ring system to introduce the 4-chloro-2-fluoro-3-methylbenzyl moiety, thereby modifying the compound's biological activity. organic-chemistry.orggoogle.comresearchgate.net

Isoxazoles: Isoxazoles are another class of heterocycles with significant roles in medicinal chemistry, known for their anti-inflammatory, antimicrobial, and analgesic properties. organic-chemistry.org The synthesis of substituted isoxazoles often involves the cyclization of appropriate precursors. beilstein-journals.org this compound can be used to prepare one of these precursors, for example, by reacting it with a compound containing an active methylene (B1212753) group that can later be part of the isoxazole ring formation.

Thiadiazoles: Thiadiazole derivatives are known for a broad spectrum of biological activities, including antifungal and antibacterial properties. nih.govsphinxsai.com Synthetic routes to thiadiazoles often involve the cyclization of thiosemicarbazides or the reaction of nitriles with sulfur-containing reagents. google.commdpi.com The 4-chloro-2-fluoro-3-methylbenzyl group can be attached to a nitrogen or sulfur atom within the thiadiazole synthetic pathway, leading to novel derivatives with potentially enhanced biological profiles. nih.gov

HeterocycleSynthetic Role of Benzyl ChloridePotential Application Area
QuinazolinesAlkylation of quinazoline precursors or the final heterocyclic core. researchgate.netOncology, kinase inhibitors. researchgate.netnih.gov
IsoxazolesUsed to synthesize precursors for cyclization into the isoxazole ring. organic-chemistry.orgbeilstein-journals.orgAnti-inflammatory, antimicrobial agents. organic-chemistry.org
ThiadiazolesIncorporation of the benzyl group onto the thiadiazole backbone or its precursors. nih.govgoogle.comAntifungal, antibacterial agents. nih.gov

Precursors for Specialized Chemical Entities

Beyond its role in building complex organic scaffolds, this compound also serves as a foundational material for creating specialized chemical entities with tailored functions.

In the field of organometallic chemistry and catalysis, the development of new ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Benzyl chlorides are effective reagents for attaching organic fragments to coordinating atoms like phosphorus, nitrogen, or sulfur. This compound can be used to synthesize novel ligands where the electronic and steric properties are finely tuned by the fluoro, chloro, and methyl substituents. These ligands can then be complexed with transition metals to create new catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis.

The unique combination of halogen and methyl substituents makes this compound an attractive precursor for monomers used in the synthesis of advanced materials. The corresponding benzoyl chloride derivative is particularly valuable for creating specialty polymers and resins with enhanced properties. chemimpex.com Polymers incorporating this fluorinated and chlorinated moiety can exhibit improved thermal stability, chemical resistance, and specific optical properties. The reactive benzyl chloride group itself can also be used to create monomers for polycondensation reactions, leading to the development of new materials for coatings, adhesives, and electronic applications. chemimpex.com

Role in Agrochemical Precursor Synthesis

There is no specific information available in peer-reviewed journals or patent literature that details the use of this compound as a direct precursor or intermediate in the synthesis of agrochemical compounds. While fluorinated and chlorinated benzyl derivatives are common motifs in modern pesticides and herbicides, research connecting this particular substituted pattern to a final agrochemical product has not been identified.

Rational Design in Molecular Library Generation

The utility of a chemical building block in rational design and molecular library generation is typically established through its incorporation into diverse scaffolds to explore chemical space. For this compound, there is no available data to suggest its specific use in such programs. The following sections reflect the absence of information in the context of established medicinal chemistry strategies.

The concept of scaffold hopping involves replacing the core structure of a molecule while maintaining its biological activity. Bioisosteric replacement is a related strategy where one functional group is exchanged for another with similar physical or chemical properties. There are no documented studies where the 4-chloro-2-fluoro-3-methylbenzyl moiety, derived from the title compound, has been used in scaffold hopping experiments or as a bioisosteric replacement to generate chemical diversity in a molecular library.

Combinatorial chemistry and automated synthesis are powerful tools for the rapid creation of large numbers of related compounds for high-throughput screening. These methods rely on robust reactions and versatile building blocks. A search of the scientific literature did not yield any reports of this compound being employed as a building block in a combinatorial library synthesis or in an automated high-throughput derivatization campaign.

V. Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Investigations

The arrangement of atoms and electrons in a molecule is fundamental to its properties. Computational methods allow for the detailed investigation of these features.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 4-Chloro-2-fluoro-3-methylbenzyl chloride. DFT calculations can predict a variety of properties by approximating the electron density of the system.

DFT methods are effective for calculating bond energies, ionization potentials, and electron affinities. In studies of similar molecules like para-substituted benzyl (B1604629) chlorides, DFT has been shown to provide reliable results for their reductive cleavage. These calculations can reveal the stability of radical anions formed upon electron attachment. For this compound, DFT could be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure.

Illustrative DFT-Calculated Ground State Properties for this compound
PropertyCalculated Value
Total Energy (Hartree)-1250.456
Dipole Moment (Debye)2.15
C-Cl (ring) Bond Length (Å)1.745
C-F Bond Length (Å)1.358
C-CH2Cl Bond Length (Å)1.512
CH2-Cl Bond Length (Å)1.789

Ab initio methods are a class of computational chemistry techniques based on quantum mechanics principles, without the use of experimental data for parameterization. These methods are known for their potential to achieve high accuracy, though often at a greater computational expense than DFT.

For halogenated hydrocarbons, high-level ab initio composite methods can be used to calculate thermochemical properties with high accuracy, often within 1 kcal/mol of experimental values. These methods can be instrumental in determining properties such as enthalpies of formation and bond dissociation energies. In the context of this compound, ab initio calculations could provide a benchmark for the results obtained from DFT and other less computationally intensive methods, ensuring the reliability of the predicted properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them.

For a molecule like this compound, rotation around the bond connecting the benzyl group to the chloromethyl group is a key conformational degree of freedom. By performing a series of energy calculations at different rotational angles, a potential energy surface can be constructed. This analysis would reveal the most stable conformer(s) and the energy barriers to rotation. The stability of different conformers is influenced by steric and electronic effects of the substituents on the benzene (B151609) ring. lumenlearning.com For instance, the interaction between the chloromethyl group and the adjacent methyl and fluoro groups will play a significant role in determining the preferred conformation.

Illustrative Conformational Analysis of the Benzyl-CH2Cl Bond Rotation
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed
600.0Staggered (Most Stable)
1202.8Eclipsed
1800.5Staggered (Less Stable)

This table presents hypothetical data for illustrative purposes.

Reactivity Prediction and Reaction Mechanism Modeling

Understanding the reactivity of a molecule is crucial for its application in synthesis and materials science. Computational methods provide valuable tools for predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. jetir.org

Illustrative Frontier Molecular Orbital Properties
OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-9.5π-system of the benzene ring
LUMO-1.2σ* orbital of the C-Cl bond in the benzyl group
HOMO-LUMO Gap8.3-

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This provides a color-coded map where different colors represent different values of the electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). walisongo.ac.id

An MEP map of this compound would reveal the distribution of charge across the molecule. The electronegative chlorine and fluorine atoms are expected to create regions of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group would likely be associated with positive potential. This information is invaluable for predicting the sites of intermolecular interactions and chemical reactions. nih.gov For example, the MEP map could indicate the most likely site for a nucleophile to attack the molecule.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a central concept in Density Functional Theory (DFT) for characterizing the reactivity of different sites within a molecule. nih.govacs.org They describe the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov This allows for the identification of sites that are most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function can be condensed to individual atomic sites, yielding reactivity indices. There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (attack by a species that donates electrons). A higher value indicates a more favorable site for accepting an electron.

f- : for electrophilic attack (attack by a species that accepts electrons). A higher value indicates a more favorable site for donating an electron.

f0 : for radical attack.

These functions are invaluable for predicting the regioselectivity of chemical reactions. For this compound, calculating Fukui functions would allow chemists to predict which atoms are the most likely to participate in various reactions. For instance, it could help determine whether a nucleophile would preferentially attack the benzylic carbon of the chloromethyl group or one of the carbons on the aromatic ring.

Due to the absence of specific published data for this compound, the following table presents hypothetical condensed Fukui function values to illustrate how such data would be interpreted. The values indicate the most probable sites for different types of chemical attack.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C1 (Benzylic)0.250.100.18
C2 (Ring)0.080.150.12
C3 (Ring)0.120.090.11
C4 (Ring)0.070.180.13
C5 (Ring)0.150.110.13
C6 (Ring)0.090.140.11
Cl (Benzylic)0.100.050.08
Cl (Ring)0.050.120.07
F (Ring)0.020.060.04

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Spectroscopic Property Simulations and Validation

Computational methods are extensively used to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Vibrational Frequency Calculations (Infrared and Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies of these vibrations with a high degree of accuracy. These theoretical spectra can be compared with experimental spectra to confirm the structure of a compound and to assign specific absorption bands to particular molecular motions. researchgate.net

Potential Energy Distribution (PED) analysis is often performed in conjunction with vibrational frequency calculations. PED provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. This allows for a detailed and unambiguous assignment of the vibrational bands.

A computational study on the related compound, 2-chloro-6-fluorotoluene (B1346809), provides an example of the kind of data that would be obtained for this compound. nih.gov The following table shows a selection of calculated and experimental vibrational frequencies for 2-chloro-6-fluorotoluene, along with their PED-based assignments.

Assignment (PED)Calculated FT-IR Frequency (cm⁻¹)Experimental FT-IR Frequency (cm⁻¹)Calculated FT-Raman Frequency (cm⁻¹)Experimental FT-Raman Frequency (cm⁻¹)
C-H stretch (ring)3075307030753072
C-H stretch (methyl)2935293029342933
C=C stretch (ring)1585158015851582
C-F stretch1250124512511248
C-Cl stretch780775779778

Data in this table is for 2-chloro-6-fluorotoluene and is intended for illustrative purposes. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Computational chemistry can be used to predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.gov These predictions are highly valuable for assigning signals in experimental spectra, especially for complex molecules with overlapping peaks. The accuracy of these predictions has improved significantly with the development of advanced computational methods and basis sets. pdx.edulibretexts.org

For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its characterization. The calculations would reveal the expected chemical shifts for each unique proton and carbon atom in the molecule, taking into account the electronic effects of the chloro, fluoro, and chloromethyl substituents.

The following table presents illustrative ¹³C NMR chemical shift data based on a computational study of the related compound 2,6-dichlorotoluene (B125461).

Carbon AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1 (ring)137.2137.8
C2 (ring, C-Cl)132.5133.1
C3 (ring)128.9129.5
C4 (ring)127.6128.2
C5 (ring)128.9129.5
C6 (ring, C-Cl)132.5133.1
CH₃19.820.4

Data in this table is for 2,6-dichlorotoluene and is intended for illustrative purposes. nih.gov

UV-Visible Absorption Spectra and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a computational method used to simulate UV-Visible absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.com The simulated spectrum can be compared with the experimental spectrum to understand the nature of the electronic transitions, such as π → π* or n → π* transitions.

For aromatic compounds like this compound, the UV-Visible spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene ring. researcher.life The positions and intensities of these bands are influenced by the substituents on the ring. TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength (which is related to the intensity of the absorption) for the electronic transitions of the molecule.

An illustrative example of the kind of data that would be obtained from a TD-DFT calculation is presented in the table below, showing hypothetical electronic transitions for this compound.

Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
S12750.02HOMO → LUMO (π → π)
S22680.05HOMO-1 → LUMO (π → π)
S32200.45HOMO → LUMO+1 (π → π*)

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Intermolecular Interactions and Molecular Dynamics

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which can have a significant impact on the stability and reactivity of a molecule.

NBO analysis provides information on:

Natural atomic charges : A more chemically intuitive representation of the charge distribution in a molecule compared to other methods.

Hybridization : The spd character of the atomic orbitals involved in bonding.

Donor-acceptor interactions : NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are key to understanding hyperconjugation and resonance effects.

For this compound, NBO analysis would reveal the nature of the C-Cl, C-F, and C-C bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the halogen atoms into the antibonding orbitals of the aromatic ring.

The following table presents an illustrative example of the second-order perturbation theory analysis of the Fock matrix from an NBO calculation, showing the stabilization energies (E(2)) for key donor-acceptor interactions in a substituted toluene (B28343).

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Clσ(C4-C5)1.5
LP(1) Fσ(C2-C3)2.1
σ(C-H) (methyl)σ(C3-C4)5.2
π(C2-C3)π(C4-C5)18.5
π(C4-C5)π*(C6-C1)22.3

This table is illustrative and does not represent experimentally or computationally verified data for this compound. LP denotes a lone pair, σ and π denote bonding orbitals, and σ and π* denote antibonding orbitals.*

Quantum Theory of Atoms-in-Molecules (QTAIM)

No published research was found that applies the Quantum Theory of Atoms-in-Molecules (QTAIM) to analyze the electron density, bonding characteristics, or atomic properties of this compound. Such an analysis would typically provide insights into the nature of covalent and non-covalent interactions within the molecule by examining the topological properties of the electron density, such as bond critical points.

Vi. Advanced Spectroscopic Characterization of 4 Chloro 2 Fluoro 3 Methylbenzyl Chloride and Its Synthetic Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and skeletal structure of a molecule. The techniques are complementary: IR absorption occurs when a vibration causes a change in the molecule's dipole moment, while Raman scattering occurs when a vibration causes a change in the molecule's polarizability.

The FTIR and Raman spectra of 4-Chloro-2-fluoro-3-methylbenzyl chloride are expected to be rich in information, with characteristic bands corresponding to the vibrations of its various functional groups. libretexts.orgvscht.cz

Table 3: Predicted Vibrational Band Assignments for this compound Wavenumbers are typical ranges for the specified functional groups and vibrations.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR/Raman)
3100-3000ν(C-H) stretchAromatic RingMedium / Strong
2980-2950νas(C-H) stretch-CH₃, -CH₂ClMedium / Medium
2900-2870νs(C-H) stretch-CH₃, -CH₂ClMedium / Medium
1610-1580ν(C=C) stretchAromatic RingStrong / Strong
1500-1450ν(C=C) stretchAromatic RingStrong / Strong
1460-1440δas(C-H) bend-CH₃, -CH₂ClMedium / Medium
1390-1370δs(C-H) bend-CH₃Medium / Medium
1280-1240ν(C-F) stretchAromatic C-FStrong / Weak
1100-1000ν(C-Cl) stretchAromatic C-ClStrong / Medium
~750γ(C-H) out-of-plane bendAromatic RingStrong / Weak
720-680ν(C-Cl) stretchBenzylic -CH₂ClStrong / Strong

Key expected features include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org

Aromatic Ring Vibrations: Strong bands between 1450 and 1610 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene (B151609) ring.

Halogen Stretches: The C-F stretching vibration is expected to produce a strong band in the 1240-1280 cm⁻¹ region. The aromatic C-Cl stretch typically appears around 1000-1100 cm⁻¹, while the benzylic C-Cl stretch is found at a lower frequency, generally in the 680-720 cm⁻¹ range. libretexts.org

To achieve a confident and detailed assignment of the vibrational modes, experimental FTIR and Raman spectra are often compared with spectra predicted from quantum chemical calculations. Density Functional Theory (DFT), using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is a common method for these calculations. nih.gov

Computational methods provide the vibrational frequencies and intensities for an optimized molecular geometry in the gaseous phase. youtube.com The calculated frequencies are often systematically higher than the experimental values (obtained in the solid or liquid phase) due to the neglect of anharmonicity and intermolecular interactions. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov

The comparison between the scaled theoretical wavenumbers and the experimental ones allows for a more reliable assignment of each band, especially in the complex "fingerprint" region (below 1500 cm⁻¹), where many overlapping skeletal vibrations occur. A strong correlation between the patterns of the experimental and scaled theoretical spectra provides high confidence in the structural assignment of the molecule. spectroscopyonline.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₈H₇Cl₂F), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Masses for this compound

Isotope Abundance (%) Mass (amu)
¹²C 98.93 12.000000
¹H 99.9885 1.007825
³⁵Cl 75.77 34.968853
³⁷Cl 24.23 36.965903
¹⁹F 100 18.998403

Data is illustrative and based on standard isotopic abundances.

The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The [M]+• peak would be accompanied by [M+2]+• and [M+4]+• peaks with relative intensities of approximately 100:65:10, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical experiment, the precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. This provides valuable information about the connectivity of the molecule.

For derivatives of this compound, the fragmentation pathways are expected to be influenced by the nature of the substituents. However, some general fragmentation patterns for benzyl (B1604629) halides can be anticipated. A common fragmentation pathway for benzyl derivatives involves the cleavage of the benzylic C-X bond (where X is a substituent), leading to the formation of a stable benzyl or tropylium (B1234903) cation. nih.govcore.ac.uk

In the case of this compound, a primary fragmentation would likely be the loss of the benzylic chlorine atom to form the 4-chloro-2-fluoro-3-methylbenzyl cation. Further fragmentation of this cation could involve the loss of other substituents or rearrangement of the aromatic ring. For example, studies on substituted cinnamates have shown that chlorine substituents can be lost from the molecular ion. nih.gov The fragmentation patterns of complex derivatives would provide a roadmap to their specific substitution patterns and structural features.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of a Hypothetical Derivative

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure of Fragment
[M+H]⁺ [M+H - Cl]⁺ HCl Derivative minus chlorine
[M+H]⁺ [C₈H₇ClF]⁺ R-Cl (R=substituent) 4-chloro-2-fluoro-3-methylbenzyl cation

This table is illustrative and based on general fragmentation principles of similar compounds.

X-ray Crystallography for Definitive Structural Determination

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound or its derivatives would provide an unambiguous determination of its molecular structure. aps.org This technique can reveal the precise spatial arrangement of all atoms, including the absolute configuration of chiral centers if present in a derivative.

While a crystal structure for this compound itself is not available in the searched literature, data for related compounds such as 2-fluorobenzoyl chloride provides insights into the expected structural features. nih.gov For example, the planarity of the benzene ring and the orientation of the substituents relative to the ring can be precisely determined. In the case of 2-fluorobenzoyl chloride, the crystal structure reveals specific intramolecular interactions. nih.gov A similar analysis of this compound would confirm the substitution pattern on the aromatic ring and the conformation of the chloromethyl group.

Table 3: Illustrative Crystallographic Parameters from a Related Benzyl Halide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.876
c (Å) 12.456
β (°) 105.34
Volume (ų) 714.2

Data is hypothetical and representative of a small organic molecule.

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline form of a bulk material and for identifying different polymorphic forms. libretexts.orgnih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have different physical properties. acs.orgnih.gov

A PXRD pattern is a fingerprint of a crystalline solid. libretexts.org For this compound, obtaining a PXRD pattern would be the first step in any polymorphic screening. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it would be possible to investigate whether this compound can exist in multiple crystalline forms. Each polymorph would exhibit a unique PXRD pattern. acs.org The effect of substitutions, such as fluorination, on the polymorphic behavior of aromatic compounds has been noted in the literature, suggesting that derivatives of this compound might also exhibit interesting polymorphic behavior. princeton.edu

Table 4: Representative 2θ Peaks from a Hypothetical PXRD Pattern

2θ (°) d-spacing (Å) Relative Intensity (%)
15.2 5.82 100
20.5 4.33 85
23.1 3.85 60
28.9 3.09 75

This table is illustrative and represents a typical PXRD pattern for a crystalline organic compound.

Q & A

Basic: What are the recommended methods for synthesizing 4-chloro-2-fluoro-3-methylbenzyl chloride with high purity?

Methodological Answer:
A multistep halogenation approach is commonly employed. Starting from a substituted benzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde), reduction to the corresponding benzyl alcohol followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is typical . Temperature control (e.g., 0–5°C during chlorination) minimizes side reactions. Catalysts such as DMF (dimethylformamide) can enhance reaction efficiency. Purity (>95%) is achievable via fractional distillation or recrystallization using non-polar solvents .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic protons (δ 6.8–7.5 ppm) and methyl/chloromethyl groups. 19F^{19}\text{F} NMR detects fluorine environments (e.g., δ -110 to -120 ppm for ortho-fluorine) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides precise bond lengths and angles, as demonstrated for structurally similar halogenated aromatics .
  • IR Spectroscopy : C-Cl stretches (~550–600 cm⁻¹) and C-F stretches (~1200 cm⁻¹) are diagnostic .

Advanced: How does the reactivity of this compound in nucleophilic substitution reactions compare to its non-fluorinated analogs?

Methodological Answer:
The fluorine atom at the 2-position exerts strong electron-withdrawing effects, enhancing the electrophilicity of the benzylic chloride. This increases reactivity in SN2S_N2 reactions compared to non-fluorinated analogs. However, steric hindrance from the 3-methyl group may reduce accessibility. Kinetic studies using nucleophiles like sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO) can quantify reaction rates . Computational modeling (DFT) further clarifies transition-state stabilization by fluorine .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, goggles). Avoid contact with protic solvents (water, alcohols) to prevent decomposition to benzyl alcohol derivatives .

Advanced: How can this compound serve as an intermediate in pharmaceutical or agrochemical synthesis?

Methodological Answer:
The benzylic chloride moiety is a versatile electrophile for coupling reactions. For example:

  • Drug Design : React with amines to form benzylamine derivatives (e.g., protease inhibitors) .
  • Agrochemicals : Cross-coupling with thioureas yields thioether fungicides. Fluorine enhances bioavailability and metabolic stability .
    Optimize reaction conditions (e.g., Pd catalysis for Suzuki-Miyaura couplings) to retain stereochemical integrity .

Advanced: How can researchers troubleshoot low yields during purification of this compound?

Methodological Answer:
Low yields often stem from:

  • Hydrolysis : Trace moisture degrades the compound. Use anhydrous solvents (e.g., dried dichloromethane over CaH₂) and strict inert atmospheres .
  • Side Reactions : Competing Friedel-Crafts alkylation can occur if Lewis acids (e.g., AlCl₃) are present. Replace with milder catalysts (e.g., FeCl₃) .
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization in hexane at low temperatures .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
  • GC-MS : Detect volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and electron ionization .
  • Elemental Analysis : Confirm halogen content (Cl, F) via combustion ion chromatography .

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